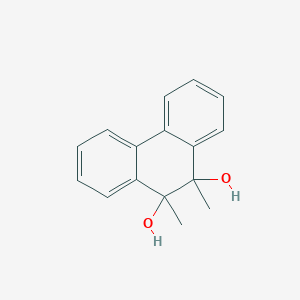
9,10-Dimethylphenanthrene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dimethylphenanthrene-9,10-diol is a chemical compound with the molecular formula C16H16O2 It is a derivative of phenanthrene, characterized by the presence of two methyl groups and two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethylphenanthrene-9,10-diol typically involves the oxidation of 9,10-dimethylphenanthrene. One common method is the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium. The reaction conditions often require controlled temperatures and specific solvents to ensure the selective oxidation of the methyl groups to hydroxyl groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature control, and purification methods are crucial to obtaining a high-purity product suitable for various applications.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding dihydroxy derivative using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Acid chlorides, alcohols, bases.
Major Products Formed:
Oxidation: Quinones, carboxylic acids.
Reduction: Dihydroxy derivatives.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
9,10-Dimethylphenanthrene-9,10-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 9,10-Dimethylphenanthrene-9,10-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Phenanthrene: The parent compound without the methyl and hydroxyl groups.
9,10-Dimethylphenanthrene: Lacks the hydroxyl groups present in 9,10-Dimethylphenanthrene-9,10-diol.
9,10-Phenanthraquinone: An oxidized derivative with quinone groups at the 9 and 10 positions.
Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
7251-51-6 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
9,10-dimethylphenanthrene-9,10-diol |
InChI |
InChI=1S/C16H16O2/c1-15(17)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(15,2)18/h3-10,17-18H,1-2H3 |
Clave InChI |
PVSIBGSXKKPZNX-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=CC=CC=C3C1(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


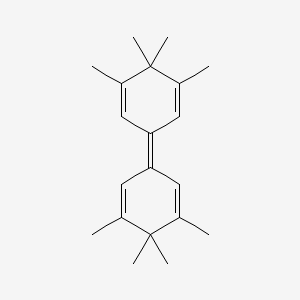
![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)
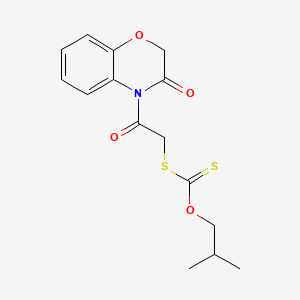
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
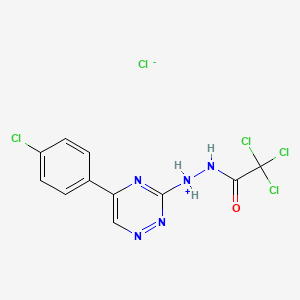
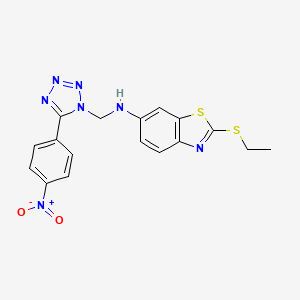
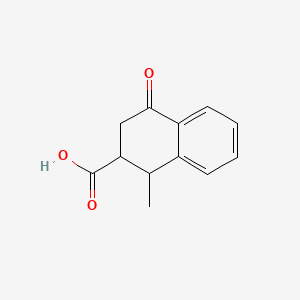
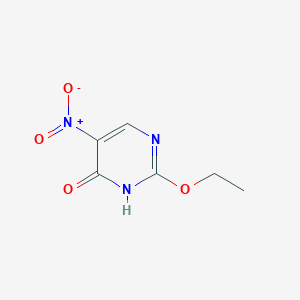
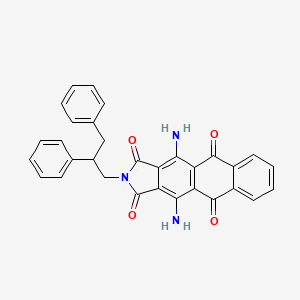
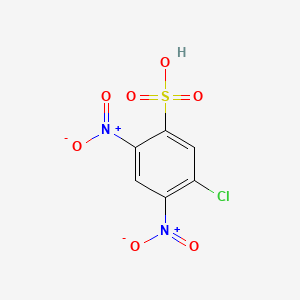
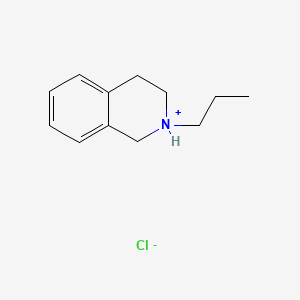
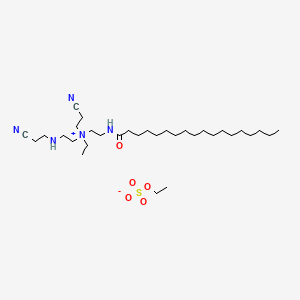
![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
